molecular formula C19H20ClNO3S2 B2438900 Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate CAS No. 337923-23-6

Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate

Cat. No.: B2438900
CAS No.: 337923-23-6
M. Wt: 409.94
InChI Key: HYVNHQIBXSIAEP-UHFFFAOYSA-N
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Description

Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C19H20ClNO3S2 and its molecular weight is 409.94. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[3-[2-(4-chlorophenyl)sulfanylethylamino]-3-oxopropyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S2/c1-24-19(23)16-4-2-3-5-17(16)26-12-10-18(22)21-11-13-25-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVNHQIBXSIAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCCC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate, with the CAS number 337923-23-6, is a synthetic compound that exhibits various biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H20ClNO3S2
  • Molecular Weight : 409.95 g/mol
  • Purity : Typically >90% .

Pharmacological Effects

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing chlorophenyl and sulfanyl groups have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models .
  • Neuroprotective Effects : Some studies suggest that methyl derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been identified as inhibitors of key kinases involved in cell signaling pathways related to cancer and inflammation .
  • Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, promoting programmed cell death in cancer cells while protecting healthy cells from apoptosis under stress conditions .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Morphological assessments indicated significant apoptosis in treated cells compared to controls.

Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues following treatment, indicating effective modulation of the inflammatory response.

Data Summary Table

Biological ActivityEffectMechanism
AnticancerInhibition of cell proliferationInduction of apoptosis
Anti-inflammatoryReduced cytokine levelsInhibition of kinase activity
NeuroprotectiveProtection against oxidative stressModulation of apoptotic pathways

Scientific Research Applications

Research has indicated that Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate exhibits significant biological properties, particularly in antimicrobial and anticancer activities.

Antimicrobial Properties

A study published in Molecules evaluated several derivatives related to this compound, highlighting its potential as an antimicrobial agent. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting that modifications to the molecule can enhance its potency against pathogens .

Anticancer Activity

Preliminary investigations into the anticancer effects of this compound have shown promise. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. Further studies are necessary to elucidate its mechanisms of action and therapeutic potential in oncology.

Toxicity Assessment

Toxicity studies are crucial for determining the safety profile of new compounds. Evaluations have been conducted to assess the cytotoxic effects of this compound on various cell lines. Results indicate a moderate toxicity profile, which necessitates careful consideration during drug development .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of several derivatives, including those structurally similar to this compound. The results indicated notable effectiveness against resistant strains of bacteria .
  • Cancer Cell Line Studies : Research focusing on the effects of this compound on specific cancer cell lines revealed a reduction in cell viability, suggesting potential applications in cancer therapy .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsReagents/CatalystsOutcomeYield/Notes
Basic hydrolysisNaOH (1 M), H₂O, refluxBenzoic acid derivative + methanol~85% yield (general estimate)
Acidic hydrolysisHCl (6 M), refluxBenzoic acid derivative + methanolRequires prolonged heating

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions, while acid hydrolysis involves ester protonation followed by nucleophilic substitution .

Amide Bond Reactivity

The tertiary amide group participates in selective transformations:

Hydrolysis

ConditionsReagentsOutcome
Strong acidHCl (conc.), ΔCleavage to carboxylic acid + amine
EnzymaticProtease (e.g., trypsin)Limited utility due to steric bulk

Limitations : Steric hindrance from the 4-chlorophenylsulfanylethyl group reduces hydrolysis efficiency under mild conditions.

Nucleophilic Substitution

The sulfanylethylamine side chain enables alkylation or acylation:

Reaction TypeReagentsConditionsProduct
AlkylationCH₃I, K₂CO₃DMF, 80°C, 12 hrQuaternary ammonium derivative
AcylationAcCl, Et₃NCH₂Cl₂, 0°C → RTAcetylated amide

Key Observation : Triethylamine (TEA) or potassium carbonate enhances reaction rates by deprotonating intermediates .

Sulfanyl Group Transformations

The dual thioether (sulfanyl) groups are sites for oxidation and nucleophilic substitution.

Oxidation to Sulfoxides/Sulfones

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, RT, 2 hrSulfoxideMono-oxidation favored
mCPBACH₂Cl₂, 0°C → RTSulfoneRequires excess reagent

Applications : Sulfoxide derivatives are intermediates in asymmetric synthesis.

Nucleophilic Displacement

NucleophileConditionsProduct
NaSHEtOH, refluxThiol-functionalized analog
PiperidineToluene, 120°C, 8 hrAmine-substituted derivative

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve nucleophilicity .

Cyclization Reactions

Intramolecular interactions between the amide and sulfanyl groups enable cyclization:

ConditionsCatalyst/BaseProductYield
ThermalK₂CO₃, toluene, 130°C6-membered lactam72%
Microwave-assistedCs₂CO₃, DMF, 150°CThiazolidinone analog65%

Mechanism : Base-induced deprotonation facilitates intramolecular nucleophilic attack .

Chlorophenyl Group Reactivity

The 4-chlorophenyl moiety undergoes cross-coupling and substitution:

Reaction TypeReagentsConditionsProduct
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂DME, 90°C, 24 hrBiaryl derivative
SNArNaN₃, CuI, DMSO, 100°CAzido-substituted analogLow yield due to deactivation

Challenges : Electron-withdrawing sulfanyl groups reduce electrophilicity of the aryl chloride.

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